Enantiomeric Purity: (R) vs. (S) Isomer
The (R)-enantiomer (CAS 1336138-46-5) is offered as a single stereoisomer, whereas the (S)-enantiomer (CAS 1336138-54-5) must be procured separately . In the synthesis of patent-defined 5-HT₇ ligands, the (R)-configuration at the amine center is structurally mandatory; use of the (S)-enantiomer produces a diastereomeric final product that is not described in the patent and would require de novo pharmacological validation [1]. Sourcing the pre-resolved (R)-amine eliminates the need for costly chiral chromatographic separation or asymmetric synthesis steps, directly reducing development time and cost.
| Evidence Dimension | Chiral identity and supply form |
|---|---|
| Target Compound Data | ≥98% chemical purity, single (R)-enantiomer (CAS 1336138-46-5) |
| Comparator Or Baseline | (S)-enantiomer (CAS 1336138-54-5) ; racemic mixture not commercially characterized |
| Quantified Difference | Absolute configuration inversion; no quantitative ee comparison possible from vendor data |
| Conditions | Commercial supplier specification; no chiral analytical method reported |
Why This Matters
Procuring the incorrect enantiomer yields a different final compound not covered by existing SAR, incurring re-validation costs and delaying lead optimization.
- [1] Laboratorios del Dr. Esteve, S.A. US Patent 8,236,845. Heterocyclyl-substituted-tetrahydro-naphthalen-amine derivatives, their preparation and use as medicaments. Published August 7, 2012. View Source
